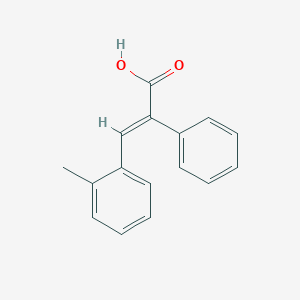![molecular formula C22H17ClN2O4 B249339 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide, also known as BZ-423, is a small molecule compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in the early 2000s, and since then, several studies have been conducted to investigate its properties and potential applications.
Wirkmechanismus
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves the inhibition of the transcription factor NF-κB, which plays a key role in regulating the immune response. By inhibiting NF-κB, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide can reduce inflammation and modulate the immune response, making it a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB, the reduction of inflammation, and the modulation of the immune response. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of the immune response. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
Future research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide could focus on its potential use in treating other diseases, such as infectious diseases and neurodegenerative disorders. Additionally, further studies could investigate the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Finally, research could also focus on developing more potent and less toxic derivatives of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide for use in clinical trials.
Synthesemethoden
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with 2-amino-5-methoxybenzoic acid to form 2-(2-chloro-4-nitrophenoxy)-5-methoxybenzoic acid. This intermediate is then reacted with 2-aminophenol in the presence of a reducing agent to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and infectious diseases. Several studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
Produktname |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
|---|---|
Molekularformel |
C22H17ClN2O4 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-19-11-10-14(22-25-16-7-3-5-9-20(16)29-22)12-17(19)24-21(26)13-28-18-8-4-2-6-15(18)23/h2-12H,13H2,1H3,(H,24,26) |
InChI-Schlüssel |
ALGSBVJCIGGIRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)

![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)




![4-[4-(Benzyloxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B249294.png)